molecular formula C22H29N3O3 B5186390 2-{1-[2-(cyclohexylamino)-2-oxoethyl]-1H-indol-3-yl}-N,N-diethyl-2-oxoacetamide

2-{1-[2-(cyclohexylamino)-2-oxoethyl]-1H-indol-3-yl}-N,N-diethyl-2-oxoacetamide

Cat. No. B5186390
M. Wt: 383.5 g/mol
InChI Key: JSGHXAIHFQDVNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{1-[2-(cyclohexylamino)-2-oxoethyl]-1H-indol-3-yl}-N,N-diethyl-2-oxoacetamide, also known as CX-5461, is a small molecule inhibitor that targets RNA polymerase I transcription. CX-5461 has gained significant interest in the scientific community due to its potential therapeutic applications in cancer treatment.

Mechanism of Action

2-{1-[2-(cyclohexylamino)-2-oxoethyl]-1H-indol-3-yl}-N,N-diethyl-2-oxoacetamide targets RNA polymerase I transcription, which is responsible for the synthesis of rRNA. This compound binds to the DNA template of the rRNA gene promoter, preventing the recruitment of upstream binding factor (UBF) and selectivity factor 1 (SL1) to the promoter. This leads to the inhibition of rRNA synthesis and the activation of DNA damage response pathways.
Biochemical and Physiological Effects:
This compound has been shown to induce DNA damage response pathways, leading to cell cycle arrest and apoptosis in cancer cells. It has also been shown to have anti-angiogenic effects, inhibiting the formation of new blood vessels that are necessary for tumor growth. This compound has been shown to have minimal toxicity in normal cells, making it a promising candidate for cancer treatment.

Advantages and Limitations for Lab Experiments

One advantage of 2-{1-[2-(cyclohexylamino)-2-oxoethyl]-1H-indol-3-yl}-N,N-diethyl-2-oxoacetamide is its selective targeting of cancer cells with high levels of rDNA transcription, leading to minimal toxicity in normal cells. However, this compound has a short half-life and low solubility, which can limit its effectiveness in vivo. Additionally, this compound has been shown to induce DNA damage response pathways, which can lead to the development of drug resistance in cancer cells.

Future Directions

For 2-{1-[2-(cyclohexylamino)-2-oxoethyl]-1H-indol-3-yl}-N,N-diethyl-2-oxoacetamide research include the development of more potent and selective inhibitors of RNA polymerase I transcription, as well as the identification of biomarkers that can predict response to this compound treatment. Additionally, the combination of this compound with other cancer therapies, such as chemotherapy and immunotherapy, is being explored as a potential strategy to improve treatment outcomes. Finally, the development of this compound analogs with improved pharmacokinetic properties is also an area of active research.

Synthesis Methods

The synthesis of 2-{1-[2-(cyclohexylamino)-2-oxoethyl]-1H-indol-3-yl}-N,N-diethyl-2-oxoacetamide involves the reaction of 3-(4,5-dimethyl-2-thiazolyl)-2,5-diphenyltetrazolium bromide (MTT) with cyclohexylamine, followed by the reaction of the resulting product with 1-(2-bromoethyl)-2,5-diphenyltetrazole. The final step involves the reaction of the intermediate product with N,N-diethyl-2-oxoacetamide to yield this compound.

Scientific Research Applications

2-{1-[2-(cyclohexylamino)-2-oxoethyl]-1H-indol-3-yl}-N,N-diethyl-2-oxoacetamide has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to selectively target cancer cells with high levels of ribosomal DNA (rDNA) transcription, leading to inhibition of rRNA synthesis and induction of DNA damage response pathways. This compound has been shown to be effective against a variety of cancer types, including breast, ovarian, and leukemia.

properties

IUPAC Name

2-[1-[2-(cyclohexylamino)-2-oxoethyl]indol-3-yl]-N,N-diethyl-2-oxoacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29N3O3/c1-3-24(4-2)22(28)21(27)18-14-25(19-13-9-8-12-17(18)19)15-20(26)23-16-10-6-5-7-11-16/h8-9,12-14,16H,3-7,10-11,15H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSGHXAIHFQDVNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C(=O)C1=CN(C2=CC=CC=C21)CC(=O)NC3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.